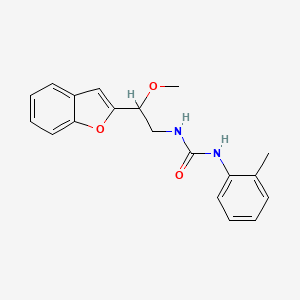
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure includes a benzofuran ring and a methoxyethyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the preparation of intermediates. The general synthetic route includes:
- Preparation of Benzofuran Intermediate : Synthesized via cyclization reactions involving phenolic derivatives.
- Formation of Methoxyethyl Group : Introduced through alkylation reactions using methoxyethyl halides.
- Final Coupling : The reaction of the benzofuran and methoxyethyl intermediates with an appropriate isocyanate yields the desired urea derivative.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that urea derivatives can demonstrate significant antibacterial and antifungal activities.
- Anticancer Potential : Initial investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines, although specific IC50 values need further elucidation.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Molecular Targets : Potential binding to enzymes or receptors that modulate their activity.
- Signaling Pathways : Influence on pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound. For instance:
-
Antitumor Activity :
- A related compound demonstrated GI50 values in the range of 15.1 to 28.7 µM across different cancer cell lines, indicating a promising anticancer profile .
- Another study reported that derivatives with similar structures showed selective activity against various cancer types, suggesting that modifications to the urea structure can enhance biological activity .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea | Lacks o-tolyl group | Moderate anticancer | TBD |
| 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,4-difluorophenyl)urea | Different fluorine substitution | Enhanced anticancer | TBD |
This comparison highlights how variations in substituents can affect biological activity.
属性
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-19(22)20-12-18(23-2)17-11-14-8-4-6-10-16(14)24-17/h3-11,18H,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHXUTJGTOLFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













